Subtilosin A
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Overview
Description
Subtilosin A is a cyclic peptide antibiotic produced by Bacillus subtilis. It is known for its unique structure, which includes unusual post-translational modifications that link cysteine sulfur atoms to the alpha-carbon of phenylalanine and threonine residues . This compound exhibits bactericidal activity against a range of gram-positive bacteria, making it a valuable antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Subtilosin A is typically produced by Bacillus subtilis through fermentation. The production process involves culturing Bacillus subtilis in a suitable growth medium, such as modified MRS broth . After sufficient growth, the culture is centrifuged to remove cells, and the supernatant is collected. This compound is then extracted using organic solvents like n-butanol and purified through techniques such as gel filtration and thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification techniques are employed to ensure high purity. The use of animal-free media, such as AF-MRS, has been explored to produce this compound at levels comparable to traditional media .
Chemical Reactions Analysis
Types of Reactions
Subtilosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique post-translational modifications in its structure make it a subject of interest for studying these reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of disulfide bonds, while reduction reactions may break these bonds .
Scientific Research Applications
Subtilosin A has a wide range of scientific research applications:
Mechanism of Action
Subtilosin A exerts its effects by interacting with the lipid bilayer of bacterial cell membranes, causing intracellular damage and leading to cell death . It disrupts the proton motive force by affecting the transmembrane electric potential and pH gradient, resulting in the efflux of intracellular ATP . This mechanism is specific to certain bacterial species, making this compound a targeted antimicrobial agent .
Comparison with Similar Compounds
Subtilosin A is unique due to its unusual post-translational modifications and cyclic structure. Similar compounds include:
Sublancin: Another cyclic peptide with antimicrobial activity.
Surfactin: A lipopeptide with similar antimicrobial properties.
Subpeptin JM4 A: A peptide with comparable characteristics but different amino acid composition.
These compounds share some structural and functional similarities with this compound but differ in their specific modifications and target spectra.
Properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H208N36O41S3/c1-21-63(12)102(161-119(196)83(55-166)156-122(199)86(58-209)158-128(205)105(71(20)167)163-110(187)70(19)145-120(197)84(56-207)150-95(174)51-135-111(188)75(32-26-27-35-130)151-117(194)80(42-89(132)168)149-94(173)50-137-113(190)79(41-72-46-133-74-31-25-24-30-73(72)74)153-116(193)77(39-60(6)7)148-93(172)49-136-112(189)76(38-59(4)5)147-90(169)45-131)125(202)139-48-92(171)143-68(17)108(185)144-69(18)109(186)157-85(57-208)121(198)152-78(40-61(8)9)118(195)160-101(62(10)11)126(203)155-82(44-99(179)180)115(192)140-53-97(176)164-36-28-33-87(164)124(201)162-104(65(14)23-3)129(206)165-37-29-34-88(165)123(200)154-81(43-98(177)178)114(191)138-52-96(175)159-103(64(13)22-2)127(204)146-67(16)107(184)134-47-91(170)142-66(15)106(183)141-54-100(181)182/h24-25,30-31,46,59-71,75-88,101-105,133,166-167,207-209H,21-23,26-29,32-45,47-58,130-131H2,1-20H3,(H2,132,168)(H,134,184)(H,135,188)(H,136,189)(H,137,190)(H,138,191)(H,139,202)(H,140,192)(H,141,183)(H,142,170)(H,143,171)(H,144,185)(H,145,197)(H,146,204)(H,147,169)(H,148,172)(H,149,173)(H,150,174)(H,151,194)(H,152,198)(H,153,193)(H,154,200)(H,155,203)(H,156,199)(H,157,186)(H,158,205)(H,159,175)(H,160,195)(H,161,196)(H,162,201)(H,163,187)(H,177,178)(H,179,180)(H,181,182)/t63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,101-,102-,103-,104-,105-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQODXJXWWUXFE-LYQFAKRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H208N36O41S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3015.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98914-01-3 |
Source
|
Record name | SboA protein, Bacillus subtilis | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098914013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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